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Compound of Interest

Compound Name: 1-Cyclohexyl-2-propen-1-one

Cat. No.: B107354 Get Quote

A comparative analysis of the structure-activity relationships (SAR) of 1-Cyclohexyl-2-propen-
1-one and its derivatives reveals crucial insights into their potential as therapeutic agents. This

guide synthesizes experimental data from various studies to provide a clear comparison of the

biological activities of these compounds, focusing on their anticancer and anti-inflammatory

properties. Detailed experimental protocols and signaling pathway visualizations are included

to support the presented data.

Anticancer Activity of Cyclohexenone Derivatives
Recent studies have highlighted the potential of cyclohexenone derivatives as anticancer

agents. The inhibitory effects of various derivatives on cancer cell growth have been evaluated,

with a focus on their impact on key biological pathways.

Inhibitory Effects on Cancer Cell Growth and
Acetylcholinesterase
A series of 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were synthesized

and evaluated for their anticancer activity.[1] Their ability to inhibit the growth of HCT116

cancer cells was measured using a long-term survival clonogenic assay. Additionally, given that

compounds with a cyclohexenone moiety can inhibit acetylcholinesterase (AChE), their in vitro

activity against this enzyme was also determined.[1]

Table 1: Anticancer and AChE Inhibitory Activities of Selected Cyclohexenone Derivatives
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Derivative
Cancer Cell Growth
Inhibition (IC50, µM)

AChE Enzyme Inhibition
(IC50, µM)

Derivative 21
Shows significant inhibition at

50 µM
0.93 - 133.12 (range for series)

Donepezil (Reference) Not Applicable 0.13

Data sourced from a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives.

The specific IC50 for cancer cell growth of derivative 21 was not provided, but it was effective

at a 50 µM concentration. The IC50 range for AChE inhibition represents the values obtained

for the entire series of 21 derivatives.[1]

The data suggests that certain structural modifications on the cyclohexenone scaffold can lead

to potent anticancer and AChE inhibitory activities.[1]

Induction of Apoptosis
Derivative 21, which demonstrated significant cancer cell growth inhibition, was further

investigated for its ability to induce apoptosis.[1] Immunoblotting and immunofluorescence

microscopic analyses confirmed the activation of caspases, which are key mediators of

apoptosis.[1] Specifically, the treatment of HCT116 cells with this derivative led to the activation

of caspase-3 and -7.[1]
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Caption: Apoptosis induction by a cyclohexenone derivative in HCT116 cells.

Sigma-2 Receptor Ligands in Pancreatic Cancer
Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-

yl)propyl]piperazine (PB28) have been identified as high-affinity sigma-2 receptor ligands with

potential applications in treating pancreatic cancer.[2][3] The overexpression of sigma-2

receptors in various tumors makes them a promising target for selective cancer cell death.[2][3]

Cytotoxicity in Pancreatic Cancer Cell Lines
The cytotoxic effects of five sigma-2 ligands (PB28, PB183, PB221, F281, and PB282) were

evaluated in a panel of human and mouse pancreatic cancer cell lines.[2][3] The half-maximal

effective concentrations (EC50) were determined to assess their anti-proliferative activity.[2]
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Table 2: Cytotoxic Activity (EC50, µM) of Sigma-2 Receptor Ligands in Pancreatic Cancer Cells

Compo
und

Panc02 KCKO
MIAPaC
a-2

AsPC1 Panc-1 KP02 BxPC3

PB28 >100 ~45 >100 >100 >100 >100 >100

PB183 37 ~45 >100 >100 >100 >100 >100

PB221 >100 ~45 >100 >100 >100 >100 >100

F281 37 ~45 >100 98 100 ~45 ~45

PB282 >100 ~45 >100 >100 >100 >100 >100

Data indicates that the sensitivity of pancreatic cancer cells to these ligands is highly variable.

Some cell lines, like AsPC1 and Panc-1, were resistant to all tested compounds.[2]

Mechanism of Action: Mitochondrial Superoxide
Production
The study identified a novel mechanism of action for these sigma-2 receptor ligands, involving

the generation of mitochondrial superoxide.[2][3] This was confirmed using MitoSOX™ Red, a

fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide.[2] The

production of reactive oxygen species (ROS) was found to be a key factor in the induced cell

death, which could be partially reversed by the lipid antioxidant α-tocopherol.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of 1-
Cyclohexyl-2-propen-1-one derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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